Epi Lovastatin-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

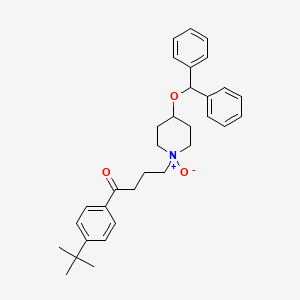

Epi Lovastatin-d3 is a labelled analogue of Epi Lovastatin, which is an impurity of Lovastatin . It is available for purchase from various suppliers .

Synthesis Analysis

Lovastatin, the parent compound of Epi Lovastatin-d3, is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate trans-acting enoyl reductase (LovC). A full DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps .Chemical Reactions Analysis

While specific chemical reactions involving Epi Lovastatin-d3 are not mentioned in the search results, a study on Lovastatin showed that it has a melting point at 445 K and thermal stability up to 535 K .Physical And Chemical Properties Analysis

Epi Lovastatin-d3 has a molecular weight of 448.6 g/mol . Further physical and chemical properties specific to Epi Lovastatin-d3 were not found in the search results.Wissenschaftliche Forschungsanwendungen

Hyperlipidemia Treatment

Epi Lovastatin-d3, like other statins, plays a pivotal role in the treatment of hyperlipidemia . Hyperlipidemia is a condition characterized by remarkably higher levels of very-low-density lipoproteins, low-density lipoproteins, intermediate-density lipoprotein, triglycerides, and cholesterol in blood circulation . Statins, which belong to HMG-CoA reductase inhibitors, are preferred for primary prevention of hyperlipidemia, particularly for individuals at higher risk of developing heart disease .

Cardiovascular Disease Prevention

Statins are frequently prescribed agents for reducing morbidity and mortality related to cardiovascular diseases . The major therapeutic action of statin drugs is the reduction of circulating atherogenic lipoproteins as a result of inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This mechanism significantly reduces the risk of heart attack and death in patients with proven coronary artery disease .

Anti-inflammatory Action

There is an increased interest in the non-lipid activities of statins, such as their anti-inflammatory action . This property of statins can have potential therapeutic applications in conditions where inflammation plays a key role.

Nanoparticle Drug Carriers

Recent advancements in the field of nanotechnology have led to the development of nanoparticle drug carriers for statins, including Epi Lovastatin-d3 . These nanoformulations can enhance the delivery and efficacy of statins in the therapy of hyperlipidemia .

Analytical Methods Development

The development of new analytical methods for statin drugs, including Epi Lovastatin-d3, is of great importance . Analytical methods are employed throughout the entire life cycle of a drug, from design and manufacture to dosage scheme adjustment, quality control, and pharmacovigilance .

Biotechnological Production

The last years have witnessed important advances in the biochemical and genetic aspects of natural statins, including Epi Lovastatin-d3 . These studies have allowed the development of novel biotechnological production processes for these statins and their derivatives .

Wirkmechanismus

Target of Action

Epi Lovastatin-d3, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . It catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis .

Mode of Action

Epi Lovastatin-d3 acts as a competitive inhibitor of HMG-CoA reductase . By binding to the enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the production of cholesterol . This results in a decrease in hepatic cholesterol concentrations, which stimulates the upregulation of hepatic low-density lipoprotein (LDL) receptors, increasing hepatic uptake of LDL .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Epi Lovastatin-d3 affects the mevalonate pathway , which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . The reduction in cholesterol synthesis leads to an increase in the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL from the bloodstream .

Pharmacokinetics

This could lead to significant interactions with other drugs metabolized by the same enzymes

Result of Action

The primary result of Epi Lovastatin-d3’s action is a reduction in LDL cholesterol levels . This is beneficial in managing abnormal lipid levels and lowering the risk of cardiovascular disease . Additionally, statins have been shown to have anti-inflammatory effects, potentially influencing the NLRP3 inflammasome and Toll-Like Receptor pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Epi Lovastatin-d3. For instance, the presence of other medications metabolized by the same CYP3A4 isoenzymes could affect its metabolism and efficacy . Furthermore, the compound’s action could be influenced by the patient’s liver function, as statins primarily act in the liver . More research is needed to fully understand how environmental factors influence the action of Epi Lovastatin-d3.

Zukünftige Richtungen

While specific future directions for Epi Lovastatin-d3 were not found, statins in general have been shown to have pleiotropic effects with potential novel applications in the future . The pleiotropic benefits of statins in cardiovascular diseases that are independent of their lipid-lowering effects have been well documented .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Epi Lovastatin-d3 involves the modification of Lovastatin, a cholesterol-lowering drug, by introducing three deuterium atoms at specific positions in the molecule. This can be achieved through a series of chemical reactions that involve protecting and deprotecting functional groups, as well as introducing deuterium atoms using deuterated reagents and catalysts.", "Starting Materials": [ "Lovastatin", "Deuterated reagents and catalysts" ], "Reaction": [ "Protection of hydroxyl groups using TBDMS", "Introduction of deuterium atoms using deuterated reagents and catalysts", "Deprotection of TBDMS groups using TBAF", "Isolation and purification of Epi Lovastatin-d3" ] } | |

CAS-Nummer |

1330264-51-1 |

Produktname |

Epi Lovastatin-d3 |

Molekularformel |

C24H36O5 |

Molekulargewicht |

407.565 |

IUPAC-Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1/i3D3 |

InChI-Schlüssel |

PCZOHLXUXFIOCF-VWOIVJJTSA-N |

SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

Synonyme |

(2R)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-_x000B_dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; Epilovastatin-d3; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

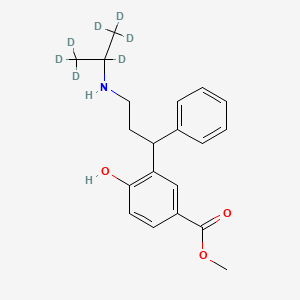

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)

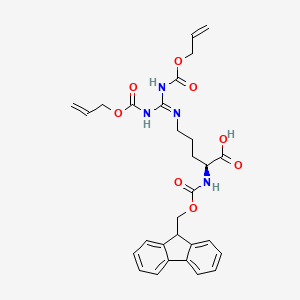

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)

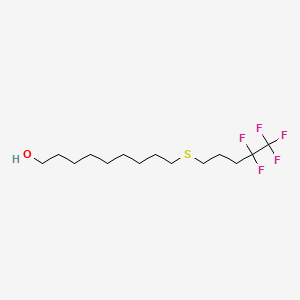

![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)